molecular formula C11H11NO2S B8720480 2-Methyl-6-(oxiran-2-ylmethoxy)benzothiazole

2-Methyl-6-(oxiran-2-ylmethoxy)benzothiazole

Cat. No. B8720480
M. Wt: 221.28 g/mol
InChI Key: ZOPKMQMRUQGNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849632B2

Procedure details

Compound 50 was prepared from the commercially available 6-methoxy-2-methyl-benzothiazole as described in partC-4 of Example 1. Synthesis of 2-methyl-6-(oxiran-2-ylmethoxy)benzothiazole (51):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([CH3:10])[S:9][C:5]=2[CH:4]=1.CC1SC2C=C(OCC3CO3)C=CC=2N=1>>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC(=C2)OCC2OC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.